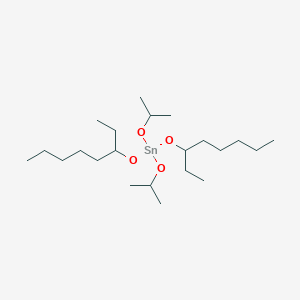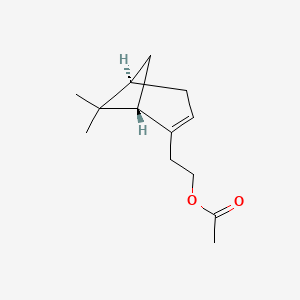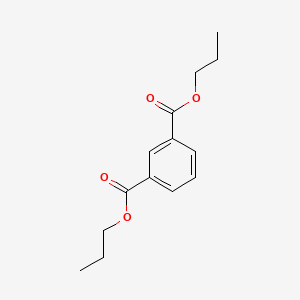![molecular formula C10H9N3O3 B13821158 2-[(1Z)-N-(Cyanocarbonyl)ethanehydrazonoyl]-1,4-dihydroxybenzene](/img/structure/B13821158.png)
2-[(1Z)-N-(Cyanocarbonyl)ethanehydrazonoyl]-1,4-dihydroxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1Z)-N-(Cyanocarbonyl)ethanehydrazonoyl]-1,4-dihydroxybenzene is a complex organic compound characterized by its unique structure, which includes a cyanocarbonyl group and a dihydroxybenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1Z)-N-(Cyanocarbonyl)ethanehydrazonoyl]-1,4-dihydroxybenzene typically involves the reaction of 1,4-dihydroxybenzene with cyanocarbonyl ethanehydrazonoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, including the preparation of intermediate compounds, purification, and final synthesis. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1Z)-N-(Cyanocarbonyl)ethanehydrazonoyl]-1,4-dihydroxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the cyanocarbonyl group to an amine group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Applications De Recherche Scientifique
2-[(1Z)-N-(Cyanocarbonyl)ethanehydrazonoyl]-1,4-dihydroxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-[(1Z)-N-(Cyanocarbonyl)ethanehydrazonoyl]-1,4-dihydroxybenzene involves its interaction with specific molecular targets and pathways. The cyanocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The dihydroxybenzene moiety can participate in redox reactions, affecting cellular oxidative stress levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetracyanoethylene: Known for its stable anion formation.
Pentacyanocyclopentadiene: Forms air-stable anions.
Tetracyanoquinodimethane: Reduces to a stable anion.
Uniqueness
2-[(1Z)-N-(Cyanocarbonyl)ethanehydrazonoyl]-1,4-dihydroxybenzene is unique due to its combination of a cyanocarbonyl group and a dihydroxybenzene moiety, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other cyanocarbonyl compounds, making it a valuable subject for further research.
Propriétés
Formule moléculaire |
C10H9N3O3 |
|---|---|
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
1-cyano-N-[(Z)-1-(2,5-dihydroxyphenyl)ethylideneamino]formamide |
InChI |
InChI=1S/C10H9N3O3/c1-6(12-13-10(16)5-11)8-4-7(14)2-3-9(8)15/h2-4,14-15H,1H3,(H,13,16)/b12-6- |
Clé InChI |
MHOGMVHLSZCAST-SDQBBNPISA-N |
SMILES isomérique |
C/C(=N/NC(=O)C#N)/C1=C(C=CC(=C1)O)O |
SMILES canonique |
CC(=NNC(=O)C#N)C1=C(C=CC(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B13821081.png)


![3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate](/img/structure/B13821104.png)


![2-(4-tert-butylphenyl)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B13821121.png)
![4-Phenyl-2-[4-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)heptan-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13821128.png)




![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13821142.png)
![2-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B13821163.png)
